Defined Substitution Pattern Differentiates the Scaffold from Broader Phenylacetamido-Thiazole Patents
The compound incorporates a specific combination of a 4-methyl-2-phenylthiazole (R = methyl) and an ethyl 2-(thiazol-4-yl)acetate as the R1 side chain, a precise substitution pattern not exemplified among the most-preferred compounds in the core patent. The patent specifies that when R is methyl, preferred R1 groups are pyrrolidinone- or pyridyl-containing amides (formulas IIa, IIb, IIe), not the thiazolyl-acetate ester present here [1]. This indicates the compound represents a distinct, unexplored branch of the Markush structure, offering a potentially novel SAR vector.
| Evidence Dimension | Structural uniqueness of the R1 substitution pattern within the phenylacetamido-thiazole class |
|---|---|
| Target Compound Data | R1 = ethyl 2-(thiazol-4-yl)acetate |
| Comparator Or Baseline | Patent-preferred R1 = pyrrolidinone-phenyl (IIa), pyridyl-amide (IIe), or hydroxy-pyrrolidine (IIc) |
| Quantified Difference | Not a disclosed preferred embodiment; expands chemical space beyond exemplified cores |
| Conditions | Qualitative structural analysis of WO 03/008365 A2 Markush claims |
Why This Matters
Procuring this specific compound, rather than a patent-exemplified analog, enables exploration of an underexploited region of the phenylacetamido-thiazole SAR landscape, potentially leading to novel intellectual property or unique selectivity profiles.
- [1] Pevarello P, Amici R, Villa M, Salom B, Vulpetti A, Varasi M, Brasca MG, Traquandi G, Nesi M. Phenylacetamido-thiazole derivatives, process for their preparation and their use as antitumor agents. Patent WO 03/008365 A2, 2003. View Source
